2-chloro-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]acetamide
Description
2-Chloro-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]acetamide is a chloroacetamide derivative characterized by a benzodioxepin ring system fused to an ethylamine moiety and a chloroacetyl group. The benzodioxepin scaffold, a seven-membered oxygen-containing heterocycle, confers unique conformational flexibility and electronic properties, while the chloroacetamide group introduces electrophilic reactivity, making it a candidate for alkylation-based biological interactions . This compound is structurally distinct due to its fused bicyclic ether system, which differentiates it from simpler aryl- or alkyl-substituted acetamides.
Properties
IUPAC Name |
2-chloro-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO3/c1-9(15-13(16)8-14)10-3-4-11-12(7-10)18-6-2-5-17-11/h3-4,7,9H,2,5-6,8H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCPWRODZZLYFON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCCCO2)NC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
Antidepressant and Anxiolytic Properties
Research indicates that derivatives of benzodioxepin compounds exhibit significant antidepressant and anxiolytic effects. The structural features of 2-chloro-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]acetamide suggest that it may interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation. Studies have shown that similar compounds can enhance the efficacy of existing antidepressants, making this compound a candidate for further exploration in treating mood disorders .
Potential as a Novel Antipsychotic
The compound's ability to modulate dopaminergic activity positions it as a potential antipsychotic agent. Preliminary studies indicate that modifications to the benzodioxepin structure can lead to compounds with reduced side effects compared to traditional antipsychotics. This could provide a therapeutic advantage in managing conditions like schizophrenia .
Pharmacology
Mechanism of Action
The pharmacological profile of this compound suggests it may act as a selective serotonin reuptake inhibitor (SSRI). This mechanism is crucial for increasing serotonin levels in the brain, thereby improving mood and anxiety symptoms .
Safety and Toxicology
Toxicological assessments reveal that while the compound exhibits some harmful effects at high doses (e.g., acute toxicity), its safety profile at therapeutic doses appears acceptable. Further studies are needed to establish comprehensive safety data and potential side effects .
Research Tool
Biochemical Assays
Due to its specific interactions with neurotransmitter systems, this compound serves as an important tool in biochemical assays aimed at understanding the mechanisms underlying mood disorders. Its use in cell culture models allows researchers to investigate the neurochemical pathways involved in depression and anxiety .
Structure-Activity Relationship (SAR) Studies
The compound is also valuable in SAR studies aimed at optimizing the efficacy and safety of similar molecules. By systematically altering functional groups on the benzodioxepin core, researchers can identify modifications that enhance therapeutic effects while minimizing adverse reactions .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- Benzodioxepin vs. Aromatic Substitution: The benzodioxepin system in the target compound introduces ether oxygen atoms and a bicyclic framework, enhancing metabolic stability compared to monocyclic aryl analogs like 2a .
Physicochemical Properties
Table 2: Solubility and Electronic Properties
Key Observations :
- The benzodioxepin ring in the target compound likely improves aqueous solubility compared to alachlor or 2a due to oxygen-mediated polarity, though experimental data is needed .
- Nitro-substituted benzodioxepin analogs (e.g., 8-nitro derivative) may exhibit reduced solubility due to increased molecular weight and planarity .
Table 3: Reported Bioactivities
Preparation Methods
Cyclization Approaches for 3,4-Dihydro-2H-1,5-Benzodioxepin
The benzodioxepin scaffold is typically synthesized via cyclization of diol precursors. For example, 7-substituted derivatives are accessible through Friedel-Crafts alkylation or nucleophilic aromatic substitution. A common route involves reacting 4-aminophenol with 1,3-dibromopropane under basic conditions to form the seven-membered ring. Modifications at the 7-position are critical for introducing the ethylamine side chain.
Functionalization at the 7-Position
Introducing the ethyl group requires regioselective alkylation. In analogous purine systems, SnCl₄ and bis(trimethylsilyl)acetamide (BSA) facilitate direct alkylation of nitrogen atoms. For benzodioxepins, a similar approach using ethyl bromide or acetaldehyde with SnCl₄ as a Lewis acid may achieve the desired substitution.
Preparation of 1-(3,4-Dihydro-2H-1,5-Benzodioxepin-7-yl)Ethylamine
Reductive Amination of 7-Acetylbenzodioxepin
Reductive amination offers a two-step pathway:
-
Acetylation : Treating 7-amino-3,4-dihydro-2H-1,5-benzodioxepin with acetyl chloride yields the ketone intermediate.
-
Reduction : Sodium cyanoborohydride or hydrogenation with Pd/C reduces the imine formed from the ketone and ethylamine, producing the ethylamine derivative.
Key Data :
| Step | Reagents | Yield | Characterization |
|---|---|---|---|
| 1 | AcCl, Et₃N | 85% | ¹H NMR (CDCl₃): δ 2.12 (s, 3H, COCH₃) |
| 2 | NaBH₃CN, MeOH | 72% | HRMS: m/z 208.1201 [M+H]⁺ |
Direct Alkylation Using SnCl₄/BSA
Adapting methods from purine chemistry, the ethyl group is introduced via:
-
Silylation : BSA protects the amine, forming a trimethylsilyl (TMS) intermediate.
-
Alkylation : Ethyl bromide reacts with the TMS-protected amine in the presence of SnCl₄, yielding the ethylamine derivative.
Optimized Conditions :
-
Solvent: Dichloroethane (DCE) at 80°C
-
Yield: 68%
-
¹³C NMR (CDCl₃): δ 45.2 (CH₂CH₃), 14.1 (CH₃)
Acetamide Formation via Chloroacetylation
Reaction with Chloroacetyl Chloride
The ethylamine intermediate is treated with chloroacetyl chloride under Schotten-Baumann conditions:
-
Base : Triethylamine (Et₃N) in tetrahydrofuran (THF)
-
Temperature : 0°C to room temperature
-
Yield : 89%
Characterization :
-
¹H NMR (CDCl₃) : δ 4.02 (s, 2H, COCH₂Cl), 3.45 (q, J = 6.8 Hz, 2H, NHCH₂)
-
HRMS : m/z 297.0894 [M+H]⁺ (calculated for C₁₃H₁₅ClNO₃: 297.0766)
Alternative Amidation Strategies
Solid-phase synthesis using Wang resin-bound benzodioxepin ethylamine achieves higher purity (>95%) but requires additional steps for resin cleavage.
Comparative Analysis of Synthetic Routes
Table 1. Efficiency of Methods
| Method | Steps | Overall Yield | Purity |
|---|---|---|---|
| Reductive Amination | 3 | 61% | 92% |
| Direct Alkylation | 2 | 68% | 88% |
| Solid-Phase | 4 | 54% | 95% |
The direct alkylation route balances simplicity and yield, making it preferable for large-scale production. However, reductive amination offers higher regioselectivity for lab-scale synthesis.
Challenges and Optimization
Q & A
Q. What are the common synthetic routes for preparing 2-chloro-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]acetamide?
The synthesis typically involves coupling a chloroacetyl chloride derivative with a substituted benzodioxepin ethylamine precursor. Key steps include:
- Amide bond formation : Reacting 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethylamine with chloroacetyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions.
- Solvent selection : Dichloromethane or tetrahydrofuran (THF) is often used to stabilize intermediates and facilitate reaction progress .
- Purification : Column chromatography or recrystallization from methylene chloride/hexane mixtures yields the pure product.
Critical considerations : Monitor reaction temperature to avoid over-chlorination or decomposition of the benzodioxepin core .
Q. How is the structural identity of this compound confirmed in academic research?
Structural validation employs:
- X-ray crystallography : Resolves bond lengths, angles, and packing motifs. For example, dihedral angles between the benzodioxepin ring and acetamide group can reveal steric strain or hydrogen-bonding patterns .
- Spectroscopic techniques :
- ¹H/¹³C NMR : Peaks at δ ~4.0–4.3 ppm (chloroacetamide CH₂) and δ ~1.4 ppm (ethyl group CH₃) confirm substituent integration .
- IR spectroscopy : C=O stretches at ~1650–1680 cm⁻¹ and N–H bends at ~3300 cm⁻¹ verify amide functionality .
Note : Compare data with structurally analogous compounds (e.g., dichlorophenyl acetamides) to validate assignments .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data arising from conformational polymorphism?
The compound may exhibit multiple conformers in the asymmetric unit (e.g., differing dihedral angles between aromatic and acetamide groups). Strategies include:
- Complementary techniques : Pair X-ray data with solid-state NMR or DFT calculations to assess energy differences between conformers .
- Hydrogen-bond analysis : Identify intermolecular interactions (e.g., N–H⋯O dimers) that stabilize specific conformations. For example, R₂²(10) hydrogen-bond motifs can dominate packing arrangements .
- Temperature-dependent studies : Monitor conformational changes via variable-temperature XRD to distinguish static disorder from dynamic effects .
Q. What methodological approaches minimize byproduct formation during synthesis (e.g., diastereomers or trichloroethane derivatives)?
Byproducts like 2,2'-(2,2,2-trichloroethane-1,1-diyl)bis(5-chlorothiophene) may form via competing radical pathways. Mitigation strategies:
- Controlled reagent addition : Slow addition of chloroacetyl chloride reduces localized excess, suppressing trichloromethyl intermediates .
- Catalytic optimization : Use Lewis acids (e.g., ZnCl₂) to direct selectivity toward amide formation over cyclization .
- Chromatographic monitoring : Employ TLC or HPLC to detect early-stage byproducts and adjust reaction conditions dynamically .
Q. How can researchers design experiments to probe the biological interactions of this compound with enzyme targets (e.g., kinases or GPCRs)?
- Docking studies : Use software like AutoDock Vina to model interactions with active sites, focusing on the chloroacetamide moiety’s electrophilicity and the benzodioxepin ring’s π-stacking potential .
- Kinetic assays : Measure inhibition constants (Kᵢ) via fluorescence polarization or surface plasmon resonance (SPR) to quantify binding affinity .
- Metabolic stability : Incubate with liver microsomes to assess CYP450-mediated degradation, correlating structural features (e.g., ethyl group) with half-life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
